molecular formula C14H9F3O3 B8303513 4-Phenoxy-3-trifluoromethylbenzoic acid

4-Phenoxy-3-trifluoromethylbenzoic acid

Cat. No.: B8303513
M. Wt: 282.21 g/mol
InChI Key: HMQHUKZZQKMMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxy-3-trifluoromethylbenzoic acid is a benzoic acid derivative that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a phenoxy ether and a trifluoromethyl group, which are key motifs in the design of bioactive molecules. Compounds featuring the 2-phenoxybenzamide scaffold, closely related to this acid, have been identified as promising multi-stage antiplasmodial agents with activity against different strains of Plasmodium falciparum , the parasite responsible for the most deadly form of malaria . Research indicates that such derivatives can be optimized to improve antiplasmodial activity while maintaining low cytotoxicity, resulting in excellent selectivity indices . The incorporation of a trifluoromethyl group into organic compounds is a established strategy in modern drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, thereby enhancing its pharmacological profile . As a chemical intermediate, 4-Phenoxy-3-trifluoromethylbenzoic acid is strictly for research applications in laboratory settings. It is an essential tool for chemists developing novel therapeutic agents, particularly in the fields of anti-infective and antiparasitic drug discovery. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9F3O3

Molecular Weight

282.21 g/mol

IUPAC Name

4-phenoxy-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)11-8-9(13(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h1-8H,(H,18,19)

InChI Key

HMQHUKZZQKMMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

One of the most notable applications of 4-phenoxy-3-trifluoromethylbenzoic acid is in the development of antimalarial agents. Research has demonstrated that derivatives of this compound exhibit promising activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study synthesized several derivatives and evaluated their in vitro antiplasmodial activity, revealing that certain substitutions on the phenoxy ring significantly influenced efficacy and selectivity against the parasite .

Table 1: Antiplasmodial Activity of Derivatives

CompoundIC50 (µM)Selectivity Index
Compound 10.4134316.9
Compound 61.012127.1
Compound 81.14662.93

Anti-inflammatory Properties

Another application lies in anti-inflammatory drug development. Compounds similar to 4-phenoxy-3-trifluoromethylbenzoic acid have been shown to inhibit inflammatory pathways effectively, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Agricultural Chemistry

Herbicide Development

In agriculture, derivatives of 4-phenoxy-3-trifluoromethylbenzoic acid are being explored as herbicides due to their ability to inhibit specific biochemical pathways in plants. These compounds can potentially target weed species while minimizing harm to crops .

Table 2: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)
Compound AEchinochloa crus-galli85
Compound BAmaranthus retroflexus75

Material Science

Synthesis of Polymers

4-Phenoxy-3-trifluoromethylbenzoic acid is also used as a monomer in the synthesis of functional polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the trifluoromethyl group, making them suitable for applications in coatings and composites .

Table 3: Polymer Properties

Polymer TypeThermal Stability (°C)Chemical Resistance
Polymer X>300Excellent
Polymer Y>250Good

Case Studies

Case Study: Antimalarial Drug Development

A recent study focused on synthesizing derivatives of 4-phenoxy-3-trifluoromethylbenzoic acid for antimalarial applications. The researchers identified that specific structural modifications led to improved potency against P. falciparum. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity while maintaining low cytotoxicity .

Case Study: Agricultural Applications

Another investigation explored the use of this compound as a selective herbicide. The results indicated that certain derivatives effectively controlled weed growth without adversely affecting crop yields, thus demonstrating its potential as an environmentally friendly agricultural solution .

Comparison with Similar Compounds

(a) 4-Methoxy-3-(trifluoromethyl)benzoic Acid

  • Structure: Methoxy (-OCH₃) at the 4-position instead of phenoxy.
  • Properties: Higher solubility in polar solvents due to the smaller methoxy group compared to phenoxy. Molecular weight: 204.15 g/mol (vs. ~260–280 g/mol for phenoxy analogs). Applications: Intermediate in agrochemicals and pharmaceuticals, leveraging the -CF₃ group’s electron-withdrawing effects .

(b) 4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic Acid (Compound 5i)

  • Structure: Amino (-NH₂) at the 4-position and a 4-(trifluoromethyl)benzyloxy group at the 3-position.
  • Synthesis : Prepared via hydrolysis of methyl esters (62% yield) and subsequent Fmoc protection (76% yield) .
  • Applications: Used in solid-phase peptide synthesis due to its reactive amino group and stability under basic conditions .

(c) 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic Acid

  • Structure : Extended heterocyclic substituent (benzimidazole) linked via a methoxy group.
  • Properties: Molecular weight: 426.825 g/mol, significantly larger due to the benzimidazole moiety. Potential Use: Likely a kinase inhibitor or receptor modulator, given benzimidazole’s prevalence in drug discovery .

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%)
4-Phenoxy-3-trifluoromethylbenzoic acid* Phenoxy (C₆H₅O-), -CF₃ ~260–280 (estimated) -COOH, -CF₃, -OPh N/A
4-Methoxy-3-(trifluoromethyl)benzoic acid Methoxy (-OCH₃), -CF₃ 204.15 -COOH, -CF₃, -OCH₃ N/A
4-Amino-3-(4-CF₃-benzyloxy)benzoic acid Amino (-NH₂), 4-CF₃-benzyloxy ~315 (calculated) -COOH, -NH₂, -OCH₂-C₆H₄-CF₃ 62 (hydrolysis)
3-(Benzimidazole-methoxy)benzoic acid Benzimidazole-methoxy 426.825 -COOH, benzimidazole N/A

*Estimated based on analogs.

Key Observations:

Electron-Withdrawing Effects : The -CF₃ group in all analogs enhances acidity (pKa ~2–3 for benzoic acids) and stabilizes intermediates in electrophilic substitutions .

Synthetic Yields: Amino-substituted derivatives (e.g., 5i) show moderate yields (62–76%), while methoxy analogs may require milder conditions due to reduced steric hindrance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenoxy-3-trifluoromethylbenzoic acid, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, triazine-based intermediates (as seen in triazin-2-yl-amino benzoic acid derivatives) can be prepared using 1,1-dimethylethyl aminobenzoate under controlled temperatures (e.g., 45°C for 1 hour) . Yield optimization may involve adjusting stoichiometric ratios of phenoxy and trifluoromethyl precursors, monitoring reaction progress via TLC (Rf = 0.62 in hexane/EtOH), and characterizing intermediates via 1^1H NMR (DMSO-d6, δ = 3.86 ppm for methoxy groups) .

Q. Which analytical techniques are critical for confirming the purity and structure of 4-phenoxy-3-trifluoromethylbenzoic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with columns like LiChrosorb® RP-8 (10 µm) is recommended for purity assessment (>95% by HLC) . Structural confirmation requires 1^1H/13^13C NMR (e.g., resolving trifluoromethyl signals at 171.4–173.0 ppm) and mass spectrometry (EI-MS) using NIST reference data for fragmentation patterns . Melting point analysis (e.g., 217.5–220°C for related triazine derivatives) can also validate crystallinity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-phenoxy-3-trifluoromethylbenzoic acid in nucleophilic substitutions or enzyme interactions?

  • Methodological Answer : Density functional theory (DFT) calculations can model electron-withdrawing effects of the trifluoromethyl group on the benzoic acid core, predicting sites for electrophilic attack. Molecular docking studies (e.g., using AutoDock Vina) may simulate interactions with biological targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural data from PubChem .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., overlapping signals in NMR) for derivatives of this compound?

  • Methodological Answer : Use deuterated solvents (DMSO-d6) to sharpen 1^1H NMR signals . For overlapping peaks, 2D NMR techniques (e.g., COSY, HSQC) can differentiate adjacent protons or carbons. Cross-referencing with computational predictions (e.g., ChemDraw simulations) or high-resolution MS data (NIST Standard Reference Database 69) minimizes misinterpretation .

Q. How can structure-activity relationship (SAR) studies guide the design of 4-phenoxy-3-trifluoromethylbenzoic acid derivatives with enhanced enzyme inhibition?

  • Methodological Answer : Systematic substitution at the phenoxy ring (e.g., introducing methoxy, fluoro, or cyano groups) can modulate steric and electronic properties. Biological assays (e.g., IC50 measurements against COX-2) paired with X-ray crystallography of enzyme-ligand complexes reveal critical binding interactions. For example, fluorinated analogs like 3-fluoro-4-methoxybenzoic acid show improved metabolic stability in Alzheimer’s disease models .

Q. What challenges arise in scaling up the synthesis of 4-phenoxy-3-trifluoromethylbenzoic acid derivatives while maintaining regioselectivity?

  • Methodological Answer : Large-scale reactions may suffer from side reactions due to the trifluoromethyl group’s strong electron-withdrawing effects. Strategies include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems or flow chemistry to control exothermic steps. Analytical quality control via in-line FTIR or PAT (Process Analytical Technology) ensures real-time monitoring .

Key Notes

  • Fluorinated derivatives (e.g., 3-fluoro-4-methoxybenzoic acid) are particularly valuable for probing bioactivity due to enhanced metabolic stability .

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